molecular formula C8H6N2O B581921 1H-indazole-7-carbaldehyde CAS No. 312746-72-8

1H-indazole-7-carbaldehyde

Cat. No.: B581921
CAS No.: 312746-72-8
M. Wt: 146.149
InChI Key: WSCAEUWXSVHQJM-UHFFFAOYSA-N
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Description

1H-Indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound this compound is characterized by the presence of an aldehyde group at the 7th position of the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group under mild conditions.

Major Products Formed:

    Oxidation: 1H-Indazole-7-carboxylic acid.

    Reduction: 1H-Indazole-7-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1H-Indazole-7-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1H-indazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-1-2-6-4-9-10-8(6)7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCAEUWXSVHQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657879
Record name 1H-Indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312746-72-8
Record name 1H-Indazole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312746-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-7-carboxaldehyde
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